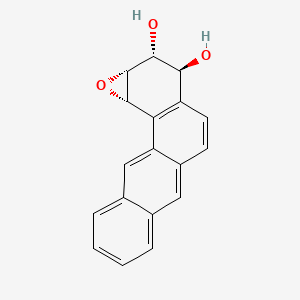
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This compound is notable for its complex structure, which includes both dihydroxy and epoxy functional groups. It is a metabolite of benzo[a]anthracene, a known environmental pollutant and carcinogen .
Preparation Methods
The synthesis of (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, starting from benzo[a]anthracene. The process includes:
Oxidation: Benzo[a]anthracene is first oxidized to form benzo[a]anthracene-3,4-dihydrodiol.
Epoxidation: The dihydrodiol is then epoxidized to yield the final compound.
Chemical Reactions Analysis
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions but often include various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
This compound is primarily used in scientific research to study the metabolic pathways and toxicological effects of PAHs. It serves as a model compound for understanding the biotransformation of benzo[a]anthracene and its metabolites. Research applications include:
Chemistry: Studying the reactivity and stability of PAH derivatives.
Biology: Investigating the compound’s interaction with biological macromolecules like DNA and proteins.
Medicine: Exploring its role in carcinogenesis and potential therapeutic interventions.
Industry: Limited, mainly focused on environmental monitoring and remediation studies
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular macromolecules. It can form DNA adducts, leading to mutations and potentially carcinogenesis. The epoxy group is particularly reactive, facilitating the formation of these adducts. The compound also affects various signaling pathways, including those involving cytochrome P450 enzymes, which are responsible for its metabolic activation .
Comparison with Similar Compounds
Similar compounds include other PAH derivatives like:
Benzo[a]pyrene: Another well-known carcinogenic PAH.
7,12-Dimethylbenz[a]anthracene: Used extensively in cancer research.
Anthracene derivatives: Studied for their photophysical and photochemical properties
What sets (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene apart is its specific structure, which includes both dihydroxy and epoxy groups, making it a unique model for studying the metabolic pathways and toxicological effects of PAHs .
Properties
CAS No. |
63438-26-6 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3S,5R,6R,7S)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m0/s1 |
InChI Key |
JNQSJMYLVFOQBK-XWTMOSNGSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)
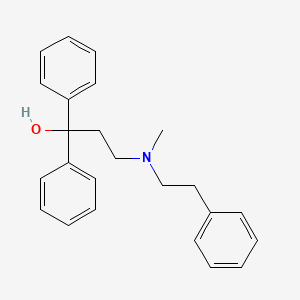
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)
![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
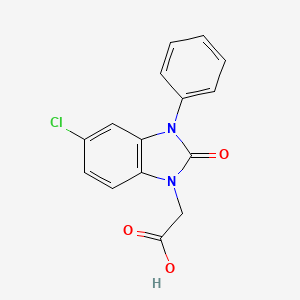


![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
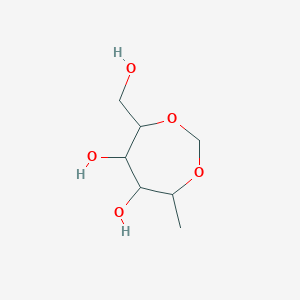
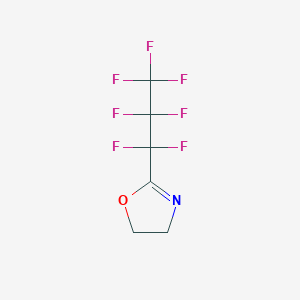
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
